Iclazepam
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Overview
Description
Iclazepam is a benzodiazepine derivative known for its sedative and anxiolytic effects. It is chemically identified as 7-chloro-1-[2-(cyclopropylmethoxy)ethyl]-5-phenyl-3H-1,4-benzodiazepin-2-one . This compound is structurally related to nordazepam, with a cyclopropylmethoxyethyl group on the N1 nitrogen. It is metabolized in the body to nordazepam and its N-(2-hydroxyethyl) derivative, which are primarily responsible for its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iclazepam involves the substitution of nordazepam with a cyclopropylmethoxyethyl group on the N1 nitrogen. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. similar benzodiazepines like clonazepam are synthesized through multi-step processes involving cyclization reactions and the use of aprotic solvents .
Industrial Production Methods: Industrial production methods for benzodiazepines typically involve large-scale chemical synthesis using automated reactors and stringent quality control measures. The exact industrial methods for this compound are not publicly detailed, but they likely follow similar protocols to other benzodiazepines, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Iclazepam, like other benzodiazepines, undergoes various chemical reactions, including:
Oxidation: Conversion to metabolites such as nordazepam.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation and alkylation reactions.
Common Reagents and Conditions: Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents like chlorine, bromine.
Major Products: The major products formed from these reactions include nordazepam and its derivatives, which retain the pharmacological activity of the parent compound .
Scientific Research Applications
Iclazepam has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of benzodiazepine derivatives.
Biology: Investigated for its effects on neurotransmitter systems, particularly GABAergic pathways.
Medicine: Studied for its potential use in treating anxiety, insomnia, and seizure disorders.
Industry: Utilized in the development of new anxiolytic and sedative medications
Mechanism of Action
Iclazepam exerts its effects by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA_A receptor. This leads to increased inhibitory neurotransmission, resulting in sedative, anxiolytic, and anticonvulsant effects. The primary molecular targets are the benzodiazepine binding sites on the GABA_A receptors, which modulate the chloride ion channels and reduce neuronal excitability .
Comparison with Similar Compounds
Clonazepam: Shares similar anxiolytic and anticonvulsant properties but differs in its chemical structure and pharmacokinetics.
Diazepam: Another benzodiazepine with a broader spectrum of use, including muscle relaxation and alcohol withdrawal management.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to iclazepam
Uniqueness: this compound is unique due to its specific substitution on the N1 nitrogen, which influences its metabolic pathway and pharmacological profile. Its rapid metabolism to nordazepam and its derivatives distinguishes it from other benzodiazepines, providing a different therapeutic profile .
Properties
CAS No. |
57916-70-8 |
---|---|
Molecular Formula |
C21H21ClN2O2 |
Molecular Weight |
368.9 g/mol |
IUPAC Name |
7-chloro-1-[2-(cyclopropylmethoxy)ethyl]-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C21H21ClN2O2/c22-17-8-9-19-18(12-17)21(16-4-2-1-3-5-16)23-13-20(25)24(19)10-11-26-14-15-6-7-15/h1-5,8-9,12,15H,6-7,10-11,13-14H2 |
InChI Key |
PLRHQQPBNXIHAZ-UHFFFAOYSA-N |
SMILES |
C1CC1COCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
C1CC1COCCN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 |
Key on ui other cas no. |
57916-70-8 |
Synonyms |
7-chloro-1,3-dihydro-1-((2-cyclopropylmethoxy)ethyl)-5-phenyl-2H-1,4-benzodiazepin-2-one clazepam |
Origin of Product |
United States |
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